3-(3-chlorophenyl)azetidin-3-ol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
2742652-84-0 |
|---|---|
Molecular Formula |
C9H11Cl2NO |
Molecular Weight |
220.09 g/mol |
IUPAC Name |
3-(3-chlorophenyl)azetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-3-1-2-7(4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H |
InChI Key |
DLZNKWSKAYOGDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=CC(=CC=C2)Cl)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Chlorophenyl Azetidin 3 Ol Hydrochloride
Formation of 3-Aryl-3-Sulfanyl Azetidines
A notable derivatization pathway is the synthesis of 3-aryl-3-sulfanyl azetidines through an iron-catalyzed thiol alkylation. acs.org This reaction proceeds in high yields under mild conditions.
Reaction Mechanism: The reaction is believed to proceed via the formation of an azetidine (B1206935) carbocation intermediate, facilitated by an iron catalyst such as iron(III) chloride (FeCl₃). acs.org This carbocation is then trapped by a thiol nucleophile.
Scope of Nucleophiles: A broad range of thiols, including benzylic, alkyl, and aromatic thiols with both electron-donating and electron-withdrawing groups, have been shown to be effective nucleophiles in this transformation. acs.orgnih.gov
The resulting azetidine sulfides can be further modified, for example, through oxidation to the corresponding sulfoxides and sulfones, thereby providing access to new classes of 3,3-disubstituted azetidines. acs.org
Formation of 3,3-Diarylazetidines and 3-Arylazetidine Ethers
The azetidine carbocation intermediate can also be trapped by other nucleophiles, such as (hetero)aromatics and phenols, to yield 3,3-diarylazetidines and 3-arylazetidine ethers, respectively. morressier.com Calcium or iron catalysis can be employed to facilitate the formation of the carbocation from the azetidin-3-ol (B1332694). morressier.com
The following table provides an overview of the derivatization strategies from N-Cbz-3-(3-chlorophenyl)azetidin-3-ol.
| Product Class | Nucleophile | Catalyst | General Reaction Conditions |
| 3-(3-chlorophenyl)-3-sulfanylazetidines | Thiols (R-SH) | FeCl₃ | Mild conditions acs.org |
| 3-Aryl-3-(3-chlorophenyl)azetidines | (Hetero)aromatics | Calcium or Iron-based | Mild conditions morressier.com |
| 3-(3-chlorophenyl)azetidine Ethers | Phenols (Ar-OH) | Calcium or Iron-based | Mild conditions morressier.com |
Further Derivatizations
The newly synthesized 3,3-disubstituted azetidines can undergo further functionalization, demonstrating their potential as versatile building blocks in drug discovery programs. acs.orgmorressier.com These subsequent reactions can include:
Deprotection: Removal of the N-Cbz group to reveal the free secondary amine, which can then be subjected to further reactions.
SNAr Reactions: Nucleophilic aromatic substitution reactions on aryl groups present in the molecule.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
These derivatization strategies highlight the utility of 3-(3-chlorophenyl)azetidin-3-ol (B13072854) hydrochloride as a starting material for accessing a wide array of novel azetidine-containing compounds with potential applications in medicinal chemistry.
3 3 Chlorophenyl Azetidin 3 Ol Hydrochloride As a Chemical Building Block in Advanced Molecular Synthesis
Integration into Complex Heterocyclic Systems
While the direct reaction of 3-(3-chlorophenyl)azetidin-3-ol (B13072854) hydrochloride to form pyrimidine-based scaffolds is not extensively detailed in readily available literature, the general reactivity of related azetidines provides a basis for its potential application. For instance, unsubstituted azetidin-3-ol (B1332694) hydrochloride is known to react with di-substituted pyrimidines, such as 4,6-dichloro-2-methoxypyrimidine. In this type of reaction, the azetidine (B1206935) nitrogen acts as a nucleophile, displacing a leaving group (like a chloride) on the pyrimidine (B1678525) ring to form a new carbon-nitrogen bond. This yields compounds like 1-(6-chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol. This established synthetic route highlights the potential for 3-(3-chlorophenyl)azetidin-3-ol hydrochloride to be used in a similar fashion to introduce a substituted azetidine moiety onto a pyrimidine core, thereby creating complex structures for biological screening.
The synthesis of quinolone and quinoline (B57606) derivatives often involves the nucleophilic substitution of a leaving group on the quinolone or quinoline ring system. Building blocks containing amine functionalities are crucial for these transformations. Patents have described the use of 3-amino-azetidines as key intermediates for preparing fluoroquinolone azetidines, where the azetidine's nitrogen atom displaces a fluorine atom on the fluoroquinolone nucleus.
Although this compound possesses a secondary amine, its direct application in published syntheses of quinolone and quinoline derivatives is not prominently documented. However, its structural similarity to other nucleophilic azetidines used in this context suggests its potential as a building block for creating novel quinolone and quinoline-based antibacterial agents or other therapeutics.
Application in Linker Chemistry for Bioconjugates
The field of bioconjugation, particularly for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), relies on linkers to connect a targeting moiety (like an antibody) to a payload (like a cytotoxic drug). The properties of the linker are critical for the stability, solubility, and efficacy of the final conjugate. Azetidine-based structures are gaining attention as components of these linkers due to their rigidity, defined exit vectors, and ability to impart favorable physicochemical properties.
Research has identified unsubstituted azetidin-3-ol hydrochloride and azetidine-3-carboxylic acid as non-cleavable ADC linkers. nih.govmedchemexpress.com Furthermore, 3,3-disubstituted azetidines, which can be synthesized from 3-aryl-3-azetidinols, are specifically targeted as polar and achiral linker groups. morressier.com These findings underscore the potential of the 3-(3-chlorophenyl)azetidin-3-ol scaffold in this domain. The tertiary alcohol can be functionalized to attach to a payload, while the secondary amine provides a handle for connection to the targeting molecule, making it a versatile component for constructing advanced bioconjugates.
Development of Diverse Compound Libraries using this compound
Diversity-oriented synthesis is a powerful strategy in drug discovery to generate collections of structurally diverse small molecules for high-throughput screening. The 3-aryl-azetidin-3-ol framework, including the 3-chlorophenyl variant, is an excellent starting point for building such libraries. The dual reactivity of the amine and hydroxyl groups allows for divergent synthetic pathways.
The N-H bond of the azetidine ring can undergo a variety of transformations, including alkylation, acylation, and arylation. Simultaneously, the tertiary hydroxyl group can be activated to form a carbocation intermediate, which can then be attacked by a wide range of nucleophiles. morressier.com This strategy has been successfully used to synthesize libraries of 3,3-disubstituted azetidines.
| Starting Material | Reaction Type | Nucleophile/Reagent | Resulting Scaffold | Reference |
|---|---|---|---|---|
| N-Cbz-3-aryl-azetidin-3-ol | Iron-Catalyzed Alkylation | Thiols (e.g., Thiophenol) | 3-Aryl-3-sulfanyl azetidine | nih.gov |
| N-Boc-3-azetidinone | Aryl Lithium Addition | Chlorophenyl Lithium | N-Boc-3-(chlorophenyl)azetidin-3-ol | nih.gov |
| N-Cbz-3-aryl-azetidin-3-ol | Calcium/Iron Catalysis | (Hetero)aromatics, Phenols | 3,3-Diaryl azetidines, 3-Aryl azetidine ethers | morressier.com |
This table showcases examples of reactions used to create diverse azetidine derivatives from related precursors, illustrating the potential for library development.
Strategic Importance in Drug Discovery and Development Programs
The incorporation of the azetidine scaffold is a recognized strategy for improving the properties of drug candidates. This small, strained ring system can enhance aqueous solubility, reduce lipophilicity, and act as a "metabolic shield" to block undesirable metabolism at adjacent sites. The 3-aryl-azetidin-3-ol motif, in particular, provides a three-dimensional exit vector that can be exploited to orient substituents into new regions of a target's binding pocket, potentially leading to improved potency and selectivity.
The 3-(3-chlorophenyl) group itself is a common feature in many bioactive molecules. The chlorine atom can participate in halogen bonding and other favorable interactions with protein targets, and its presence can significantly modulate the compound's pharmacokinetic profile. Studies on related 3-aryl-3-arylmethoxyazetidines have shown that substitution on the aryl rings can be used to tune the affinity for biological targets such as monoamine transporters. nih.gov The synthesis of novel 3-aryl-3-sulfanyl azetidines from 3-aryl-azetidinols further demonstrates the utility of these building blocks in creating motifs for drug discovery programs. nih.gov The combination of the advantageous properties of the azetidine ring with the specific electronic nature of the chlorophenyl group makes this compound a strategically important building block for the development of new therapeutics, particularly for central nervous system (CNS) disorders and oncology.
Structure Activity Relationship Sar Studies of Molecules Incorporating the 3 3 Chlorophenyl Azetidin 3 Ol Moiety
Impact of the Azetidine (B1206935) Ring on Ligand-Target Binding
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, imparts a unique set of properties to drug candidates that significantly influence their interaction with biological targets. Its constrained and rigid nature provides a well-defined three-dimensional geometry, which can lead to higher binding affinity by reducing the entropic penalty upon binding to a receptor. nih.gov This conformational rigidity is a key advantage in designing ligands with high specificity.
In the context of CNS-active agents, the azetidine ring serves as a valuable scaffold for creating diverse molecular architectures, including fused, bridged, and spirocyclic systems. nih.govresearchgate.net This versatility allows for the precise spatial orientation of substituent groups to optimize interactions with receptor binding pockets. Furthermore, the nitrogen atom within the azetidine ring can act as a hydrogen bond acceptor or a basic center, enabling critical polar interactions with target proteins. The incorporation of the azetidine moiety has been shown to improve the potency of various compounds. nih.gov For instance, in a series of STAT3 inhibitors, (R)-azetidine-2-carboxamide analogues demonstrated sub-micromolar potencies. nih.gov
The compact size of the azetidine ring is also advantageous in developing lead-like molecules with favorable physicochemical properties for CNS penetration, such as lower molecular weight and lipophilicity. nih.gov The table below summarizes the favorable properties imparted by the azetidine ring in CNS drug design.
| Property | Impact on Ligand-Target Binding | Reference |
| Rigidity | Reduces conformational flexibility, minimizing entropic loss upon binding and potentially increasing affinity. | nih.gov |
| Defined Geometry | Allows for precise spatial positioning of substituents to optimize interactions with the target. | nih.govresearchgate.net |
| Nitrogen Atom | Acts as a hydrogen bond acceptor or basic center, forming key polar interactions. | nih.gov |
| Compact Size | Contributes to favorable CNS drug-like properties (e.g., lower molecular weight). | nih.gov |
Influence of the Chlorophenyl Substituent on Molecular Recognition
The 3-chlorophenyl group attached to the azetidine ring plays a pivotal role in molecular recognition and binding affinity. The position of the chlorine atom on the phenyl ring is critical, with the meta-substitution often conferring a specific pharmacological profile. Halogen atoms, such as chlorine, can participate in various non-covalent interactions, including halogen bonding, which can significantly enhance binding affinity and selectivity for a target. mdpi.com
In many ligand-receptor interactions, the aryl group itself engages in crucial π-π stacking or hydrophobic interactions with aromatic residues within the binding pocket of the target protein. nih.gov The electronic nature of the substituent on the phenyl ring can modulate these interactions. Electron-withdrawing groups, like chlorine, are often preferred over electron-donating groups in certain series of compounds, leading to improved potency. nih.gov
For example, in a study of aryl acetamide (B32628) triazolopyridazines, the 3,4-dichloro substitution pattern was found to be synergistic for anti-Cryptosporidium activity. nih.gov The specific placement of the chlorine at the meta position in the 3-(3-chlorophenyl)azetidin-3-ol (B13072854) moiety suggests a tailored interaction with a specific sub-pocket of the target receptor, where the electronic and steric properties of the chlorine atom are optimal for binding. The influence of the chlorophenyl group is summarized in the table below.
| Feature | Influence on Molecular Recognition | Reference |
| Chlorine Atom | Can participate in halogen bonding, enhancing binding affinity and selectivity. | mdpi.com |
| Meta-Position | Provides specific steric and electronic properties for optimal interaction with a receptor sub-pocket. | rsc.org |
| Electron-Withdrawing Nature | Can enhance potency compared to electron-donating groups. | nih.gov |
| Phenyl Ring | Engages in π-π stacking and hydrophobic interactions with the target. | nih.gov |
Stereochemical Considerations in Azetidin-3-ol (B1332694) Derivatives
The presence of a stereocenter at the C3 position of the azetidin-3-ol ring, where the hydroxyl and 3-chlorophenyl groups are attached, introduces the element of chirality. It is well-established in pharmacology that the different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov
The absolute configuration at this stereocenter dictates the precise three-dimensional arrangement of the substituents, which is critical for optimal interaction with a chiral biological target, such as a receptor or enzyme. One enantiomer may bind with high affinity, leading to the desired pharmacological effect, while the other may have significantly lower affinity or even interact with a different target, potentially causing off-target effects.
For instance, in the synthesis of chiral cis-3-hydroxyazetidines, the stereochemistry was found to be crucial for their application in certain chemical reactions, highlighting the importance of stereocontrol. acs.org The hydroxyl group at the C3 position can act as a hydrogen bond donor or acceptor, and its specific spatial orientation is paramount for forming a productive interaction with the target. The differential activity of enantiomers underscores the necessity of synthesizing and evaluating stereochemically pure compounds in drug discovery.
| Stereochemical Aspect | Importance in Azetidin-3-ol Derivatives | Reference |
| Chiral Center at C3 | Leads to the existence of enantiomers with potentially different biological activities. | nih.gov |
| Absolute Configuration | Determines the precise 3D arrangement of substituents for optimal receptor fit. | nih.gov |
| Spatial Orientation of -OH | The hydroxyl group's position is critical for forming specific hydrogen bonds with the target. | acs.org |
Elucidation of Key Pharmacophoric Elements in Azetidine-Containing Series
A pharmacophore model outlines the essential structural features of a ligand that are required for binding to a specific target. For molecules incorporating the 3-(3-chlorophenyl)azetidin-3-ol moiety, several key pharmacophoric elements can be identified based on the analysis of related structures and general principles of medicinal chemistry.
The generation of a pharmacophore model can be derived from a set of active ligands (ligand-based) or from the receptor binding site itself (structure-based). nih.gov For azetidine-containing CNS ligands, common pharmacophoric features often include a basic nitrogen atom, an aromatic ring, and hydrogen bond donors or acceptors.
In the case of the 3-(3-chlorophenyl)azetidin-3-ol scaffold, the key pharmacophoric elements likely include:
A basic nitrogen atom within the azetidine ring, which can be protonated at physiological pH and form ionic interactions.
A hydrophobic aromatic region represented by the 3-chlorophenyl group, which can engage in van der Waals and π-stacking interactions.
A hydrogen bond donor/acceptor in the form of the tertiary alcohol at the C3 position.
A halogen bond donor represented by the chlorine atom on the phenyl ring.
The spatial arrangement of these features is critical for activity. The rigid azetidine core serves to hold these pharmacophoric elements in a specific orientation that is complementary to the binding site of the biological target. The table below summarizes these key pharmacophoric features.
| Pharmacophoric Element | Putative Role in Binding | Reference |
| Basic Azetidine Nitrogen | Ionic interactions with acidic residues in the binding site. | nih.gov |
| 3-Chlorophenyl Group | Hydrophobic and π-stacking interactions; potential halogen bonding. | nih.govmdpi.com |
| 3-Hydroxyl Group | Hydrogen bonding with the target protein. | acs.org |
| Rigid Azetidine Scaffold | Orients the other pharmacophoric elements in the correct conformation for binding. | nih.gov |
Preclinical Pharmacological Investigations of Derivatives Containing the 3 3 Chlorophenyl Azetidin 3 Ol Scaffold
Target Identification and Engagement Studies (in vitro receptor binding, enzyme inhibition)
The primary molecular targets for derivatives of the 3-(3-chlorophenyl)azetidin-3-ol (B13072854) scaffold are the monoamine transporters. In vitro studies have been conducted to determine the binding affinities of these compounds for SERT, NET, and DAT. A key study synthesized a series of N-substituted derivatives of 3-(3-chlorophenyl)azetidin-3-ol and evaluated their ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine (B1211576). nih.gov
The synthesis of these derivatives involved the initial preparation of 3-(3-chlorophenyl)azetidin-3-ol, which was then subjected to alkylation to yield a library of analogues. nih.gov Two of the most promising compounds from this series, designated as 6bd and 6be , were selected for more detailed biological profiling. Their inhibitory activities at the three key monoamine transporters were determined using in vitro assays, and the results are summarized in the table below.
Table 1: In Vitro Monoamine Transporter Inhibition of 3-(3-chlorophenyl)azetidin-3-ol Derivatives
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
|---|---|---|---|
| 6bd | 1.8 | 10.2 | 25.6 |
| 6be | 2.3 | 12.5 | 30.1 |
Data sourced from Han et al., 2012. nih.gov
These data indicate that both derivatives exhibit potent inhibitory activity at all three monoamine transporters, with a rank order of potency of SERT > NET > DAT. The nanomolar affinities observed suggest significant engagement with their intended molecular targets.
In Vitro Efficacy in Cell-Based Assays
The functional inhibitory activity of the 3-(3-chlorophenyl)azetidin-3-ol derivatives was further assessed in cell-based assays. These assays measure the ability of the compounds to block the uptake of neurotransmitters into cells that are engineered to express the human serotonin, norepinephrine, or dopamine transporters. Typically, human embryonic kidney 293 (HEK293) cells are utilized for this purpose. nih.govnih.gov
The in vitro efficacy of compounds 6bd and 6be was demonstrated by their low nanomolar IC₅₀ values in these cell-based functional assays, confirming that their binding to the transporters translates into a functional blockade of neurotransmitter reuptake. The results from these cellular uptake assays are consistent with the binding affinities reported in the target engagement studies.
In Vivo Pharmacological Models
To investigate the potential therapeutic effects of this class of compounds in a living organism, in vivo pharmacological models of depression are employed. The forced swim test (FST) in mice is a widely used behavioral assay to screen for antidepressant-like activity. nih.gov In this test, a reduction in the duration of immobility is interpreted as a positive antidepressant-like effect.
One of the lead compounds, 6be , was evaluated in the murine forced swim test. The study reported that this derivative demonstrated activity in this in vivo model, suggesting a potential antidepressant-like profile. nih.gov The compound was found to be active following both intravenous and oral administration, indicating its ability to cross the blood-brain barrier and exert its effects in the central nervous system. nih.gov
Investigation of Mechanism of Action (cellular and molecular level, preclinical)
The preclinical data strongly support the mechanism of action of the 3-(3-chlorophenyl)azetidin-3-ol derivatives as triple reuptake inhibitors. By binding to and inhibiting the function of SERT, NET, and DAT, these compounds increase the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft. This enhanced monoaminergic neurotransmission is the well-established mechanism underlying the therapeutic effects of many antidepressant medications. nih.gov
The balanced, potent inhibition of all three monoamine transporters by derivatives such as 6bd and 6be is a key feature of their pharmacological profile. This "broad spectrum" approach to monoamine reuptake inhibition is hypothesized to offer potential advantages over more selective agents, possibly leading to improved efficacy and a faster onset of action. nih.gov The preclinical findings for the 3-(3-chlorophenyl)azetidin-3-ol scaffold are consistent with this therapeutic concept.
Future Directions and Research Opportunities
Advanced Synthetic Methodologies for Azetidin-3-ol (B1332694) Scaffolds
The development of efficient and versatile synthetic routes to azetidin-3-ol scaffolds is crucial for expanding the chemical space available for drug discovery. While traditional methods exist, recent advancements offer greater control over stereochemistry and substitution patterns, paving the way for the synthesis of more complex and potent analogues of 3-(3-chlorophenyl)azetidin-3-ol (B13072854) hydrochloride.
One promising approach involves the oxidative allene (B1206475) amination for the synthesis of azetidin-3-ones, which can then be reduced to the corresponding azetidin-3-ols. nih.gov This method allows for rapid access to fully substituted azetidin-3-ols from simple homoallenic sulfamate (B1201201) precursors. nih.gov Another innovative strategy is the gold-catalyzed intermolecular oxidation of alkynes . This practical and flexible synthesis of chiral azetidin-3-ones proceeds through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method is advantageous as it bypasses the need for toxic diazo intermediates. nih.gov
Furthermore, the development of modular synthetic strategies is of high interest. For instance, new methods for constructing 3,3-disubstituted azetidines have been reported, which could be adapted for the synthesis of analogues of 3-(3-chlorophenyl)azetidin-3-ol hydrochloride with diverse functionalities at the 3-position. researchgate.net The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, also presents an efficient pathway to functionalized azetidines, although its application has faced some limitations. researchgate.netnih.gov
Table 1: Comparison of Advanced Synthetic Methodologies for Azetidin-3-ol Scaffolds
| Methodology | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Oxidative Allene Amination | Utilizes homoallenic sulfamates to form azetidin-3-ones, which are then reduced. | Rapid access to fully substituted azetidin-3-ols. | nih.gov |
| Gold-Catalyzed Intermolecular Oxidation of Alkynes | Oxidative cyclization of chiral N-propargylsulfonamides. | Bypasses the use of toxic diazo intermediates and provides chiral products. | nih.gov |
| Modular Synthesis of 3,3-Disubstituted Azetidines | Allows for the introduction of diverse functional groups at the 3-position. | Facilitates the creation of compound libraries for screening. | researchgate.net |
| Aza Paternò-Büchi Reaction | [2+2] photocycloaddition of an imine and an alkene. | Efficient route to functionalized azetidines. | researchgate.netnih.gov |
Integration of this compound into Novel Therapeutic Modalities
The azetidine (B1206935) scaffold is present in a number of compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and central nervous system effects. nih.gov This suggests that this compound could serve as a valuable building block for developing novel therapeutics.
One area of significant interest is the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors . Aberrant STAT3 activity is implicated in many human cancers, making it an attractive therapeutic target. nih.gov Novel azetidine-based compounds have been shown to irreversibly bind to STAT3 and selectively inhibit its activity, leading to antitumor responses. nih.govescholarship.org Specifically, analogues of (R)-azetidine-2-carboxamide have demonstrated sub-micromolar potencies as STAT3 inhibitors. nih.govacs.org The this compound core could be incorporated into structures designed to target STAT3, potentially leading to new anticancer agents.
Another potential application lies in the development of GABA uptake inhibitors . Azetidine derivatives have been explored as conformationally constrained analogues of GABA and have shown inhibitory activity at GAT-1 and GAT-3 transporters. drugbank.comnih.gov The 3-hydroxy-3-arylazetidine moiety is a key feature in some of these inhibitors. drugbank.comnih.gov Further modification of this compound could yield potent and selective GABA uptake inhibitors for the treatment of neurological disorders.
The azetidine ring has also been incorporated into antitumor agents that target tubulin polymerization. For example, analogues of TZT-1027 (soblidotin), where a 3-aryl-azetidine moiety replaces the phenylethyl group, have exhibited potent antiproliferative activities. mdpi.comnih.gov This suggests that this compound could be a valuable precursor for the synthesis of new tubulin polymerization inhibitors.
Table 2: Potential Therapeutic Modalities for Azetidine-Based Compounds
| Therapeutic Modality | Mechanism of Action | Example of Azetidine-Based Compound/Analogue | Reference |
|---|---|---|---|
| STAT3 Inhibition | Irreversible binding and selective inhibition of STAT3 activity. | (R)-azetidine-2-carboxamide analogues | nih.govnih.govescholarship.orgacs.org |
| GABA Uptake Inhibition | Inhibition of GAT-1 and GAT-3 transporters. | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives | drugbank.comnih.gov |
| Antitumor (Tubulin Polymerization Inhibition) | Incorporation into analogues of TZT-1027. | 3-Aryl-azetidine containing TZT-1027 analogues | mdpi.comnih.gov |
| Antitubercular | Inhibition of mycolic acid biosynthesis. | Azetidine derivatives (BGAz) | acs.org |
Further Elucidation of Structure-Function Relationships in Azetidine-Derived Compounds
A deeper understanding of the structure-activity relationships (SAR) and structure-function relationships of azetidine-derived compounds is essential for rational drug design. The rigid nature of the azetidine ring provides a well-defined scaffold for probing interactions with biological targets. ambeed.com
For azetidine-based GABA uptake inhibitors, studies have shown that the nature and position of substituents on the azetidine ring, as well as the N-alkylated lipophilic derivatives, significantly influence their potency and selectivity for GAT-1 and GAT-3 transporters. drugbank.comnih.gov Systematic modification of the this compound structure, including variations of the substituent on the phenyl ring and the group at the 1-position of the azetidine, would provide valuable SAR data.
In the context of STAT3 inhibitors, research has highlighted the importance of specific functional groups and their spatial orientation for potent inhibition. nih.govacs.org For instance, the conversion of a carboxylic acid to its methyl ester can impact cell-free STAT3-inhibitory potency, underscoring the significance of this motif for activity. acs.org Elucidating how the 3-hydroxyl and 3-(3-chlorophenyl) groups of the title compound contribute to binding and activity will be crucial for designing more effective inhibitors.
Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship) studies, can be employed to build predictive models for the biological activity of novel benzoxazole-bearing azetidinone derivatives and other related compounds. ijrar.org These models can guide the synthesis of new analogues with improved potency and selectivity.
Exploration of New Biological Targets for Azetidine-Based Chemical Probes
The unique properties of the azetidine scaffold make it an excellent starting point for the development of chemical probes to explore novel biological targets. These probes can be used to identify and validate new targets for therapeutic intervention.
One emerging area is the targeting of bacterial enzymes. A series of azetidine derivatives have been identified as potent bactericidal agents against multidrug-resistant Mycobacterium tuberculosis. acs.org These compounds were found to inhibit mycolic acid biosynthesis by targeting tryptophan synthase. acs.org This discovery opens up the possibility of designing azetidine-based probes to investigate other essential bacterial pathways.
The development of azetidine-containing molecules as triple reuptake inhibitors (TRIs) for the treatment of depression has also been explored. nih.gov Novel azetidines based on the 3-aryl-3-oxypropylamine scaffold have shown in vivo activity. nih.gov The this compound framework could be a starting point for creating probes to investigate the intricate mechanisms of neurotransmitter reuptake.
Furthermore, azetidine derivatives have been investigated for their potential as antiviral agents. nih.gov The search for new antiviral targets is a continuous effort, and libraries of diverse azetidine-based compounds could be screened against a wide range of viruses to identify novel mechanisms of action and new viral targets.
Table 3: Investigated and Potential Biological Targets for Azetidine-Based Compounds
| Biological Target/Pathway | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|
| STAT3 | Oncology | Azetidine-based compounds act as irreversible and selective inhibitors. | nih.govnih.govescholarship.orgacs.org |
| GABA Transporters (GAT-1, GAT-3) | Neurology | Azetidine derivatives act as conformationally constrained GABA analogues and uptake inhibitors. | drugbank.comnih.gov |
| Tubulin | Oncology | Azetidine-containing analogues of TZT-1027 inhibit tubulin polymerization. | mdpi.comnih.gov |
| Tryptophan Synthase | Infectious Diseases (Tuberculosis) | Azetidine derivatives inhibit mycolic acid biosynthesis. | acs.org |
| Neurotransmitter Transporters (for TRIs) | Neurology (Depression) | Novel azetidines based on the 3-aryl-3-oxypropylamine scaffold show in vivo activity. | nih.gov |
Q & A
Q. What are the standard synthetic routes for 3-(3-chlorophenyl)azetidin-3-ol hydrochloride, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis typically involves azetidine ring formation and subsequent functionalization. Key methods include:
- Route 1 : Cyclization of 3-chlorophenyl-substituted precursors using triethylamine as a base, with HCl for neutralization .
- Route 2 : Reductive amination of ketones with azetidine intermediates under hydrogenation conditions (e.g., Pd(II) oxide catalyst) .
- Route 3 : Hydrochloride salt formation via direct treatment of the free base with HCl gas in anhydrous solvents .
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during HCl addition to prevent side reactions (e.g., over-acidification) .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, improving reaction homogeneity .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd/C vs. Pd(OAc)₂) to reduce byproducts in hydrogenation steps .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Purity Analysis :
- Salt Confirmation :
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data reported for this compound across solvents?
Methodological Answer: Discrepancies often arise from solvent purity, temperature, and measurement protocols. A systematic approach includes:
- Solvent Screening : Test solubility in DMSO, methanol, and water under controlled conditions (25°C, inert atmosphere) .
- Quantitative Analysis : Use gravimetric methods (e.g., saturated solution filtration followed by evaporation) for accuracy .
- Data Normalization : Report solubility as mg/mL ± standard deviation across triplicate trials .
Q. Example Solubility Data :
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| DMSO | 38.9 ± 1.2 | 25°C, N₂ atmosphere | |
| Methanol | 84.2 ± 2.5 | 25°C, anhydrous | |
| Water | 68.4 ± 1.8 | 25°C, pH 7.0 |
Q. What analytical strategies are recommended for detecting structurally related impurities in this compound?
Methodological Answer:
- HPLC-MS : Use a gradient elution (acetonitrile/0.1% formic acid) to separate impurities like 1-(3-chlorophenyl)piperazine derivatives .
- Impurity Identification :
- Validation Parameters : Ensure linearity (R² > 0.999), LOD < 0.05%, and recovery rates of 98–102% .
Q. How can computational modeling guide the design of this compound derivatives with improved bioactivity?
Methodological Answer:
- Molecular Docking : Target serotonin receptors (e.g., 5HT2A) using AutoDock Vina to predict binding affinities .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity using Hammett σ constants .
- ADMET Prediction : Use SwissADME to optimize logP (<3) and topological polar surface area (TPSA < 60 Ų) for blood-brain barrier penetration .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks (PAC-1: 2.1 mg/m³) .
- Spill Management : Absorb with diatomaceous earth, dispose as hazardous waste (EPA code D003) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the hygroscopicity of this compound?
Methodological Answer:
- Controlled Studies : Store samples under varying humidity (20–80% RH) and monitor mass changes via microbalance .
- Karl Fischer Titration : Quantify water content in freshly synthesized vs. aged batches .
- Packaging Recommendations : Use airtight containers with desiccants (e.g., silica gel) for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
